Buxozine C

Natural product chemistry Structural elucidation Chemotaxonomy

Buxozine C is a steroidal alkaloid isolated from Buxus sempervirens L. (common boxwood) and represents the first Buxus alkaloid discovered to possess a tetrahydro-oxazine ring fused to the androstane skeleton at positions C-16α and C-17β.

Molecular Formula C27H46N2O
Molecular Weight 414.7 g/mol
CAS No. 64938-84-7
Cat. No. B3276870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBuxozine C
CAS64938-84-7
Synonymsuxozine C
buxozine-C
Molecular FormulaC27H46N2O
Molecular Weight414.7 g/mol
Structural Identifiers
SMILESCC1C2C(CC3(C2(CCC45C3CCC6C4(C5)CCC(C6(C)C)NC)C)C)OCN1C
InChIInChI=1S/C27H46N2O/c1-17-22-18(30-16-29(17)7)14-25(5)20-9-8-19-23(2,3)21(28-6)10-11-26(19)15-27(20,26)13-12-24(22,25)4/h17-22,28H,8-16H2,1-7H3/t17-,18+,19-,20-,21-,22-,24+,25-,26+,27-/m0/s1
InChIKeyIBBJBVLTEQHUQV-ZUDQDPCPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buxozine C (CAS 64938-84-7): Structural and Pharmacological Baseline for Procuring a First-in-Class Tetrahydrooxazine Steroidal Alkaloid


Buxozine C is a steroidal alkaloid isolated from Buxus sempervirens L. (common boxwood) and represents the first Buxus alkaloid discovered to possess a tetrahydro-oxazine ring fused to the androstane skeleton at positions C-16α and C-17β [1]. It is structurally derived from cyclovirobuxine D (CVB-D) via a single-step condensation with formaldehyde [2]. The compound is recognized as a lipoxygenase inhibitor that also modulates arachidonic acid metabolism, with weaker activity against cyclooxygenase and carboxylesterase [3]. In silico ADMET profiling predicts high intestinal absorption (95.73%) and blood-brain barrier penetration (100% probability) [4]. Its unique heterocyclic architecture and synthetic accessibility make it a critical intermediate for generating pharmacologically active Buxus alkaloids, notably cyclovirobuxine A and C, which are used in cardiovascular medicine in China [5].

Why Cyclovirobuxine D and Other Buxus Alkaloids Cannot Simply Replace Buxozine C in Research and Industrial Workflows


Generic substitution among Buxus steroidal alkaloids is chemically and pharmacologically unsound because minor structural modifications—particularly at ring D—produce profound differences in target engagement, metabolic stability, and synthetic utility. Buxozine C is the only member of this class bearing a tetrahydro-oxazine ring bridging C-16α and C-17β, which fundamentally alters its conformational flexibility, hydrogen-bonding capacity, and reactivity relative to the parent CVB-D (which carries a free 16α-OH) [1]. This structural deviation is not cosmetic: the tetrahydrooxazine ring serves as a latent electrophile for reductive ring-opening, enabling downstream synthesis of CVB-A and CVB-C that is not accessible from CVB-D without first passing through buxozine C [2]. Pharmacologically, buxozine C has been classified as a lipoxygenase inhibitor with a distinct polypharmacology profile (including formyltetrahydrofolate synthetase inhibition) that is not replicated by CVB-D, which primarily acts on potassium and T-type calcium channels [3]. Consequently, treating buxozine C as interchangeable with any other Buxus alkaloid introduces both synthetic dead-ends and non-reproducible biological readouts.

Quantitative Differentiation Evidence for Buxozine C Against Closest Structural and Functional Analogs


Structural Uniqueness: Tetrahydro-Oxazine Ring as the Sole Differentiating Heterocycle in the Buxus Alkaloid Class

Buxozine C is structurally unique among all known Buxus alkaloids: it is the only compound in this class that incorporates a tetrahydro-oxazine ring fused to the androstane skeleton at positions C-16α and C-17β. The mass spectrometric fragmentation pattern shows diagnostic ions at m/z 127 and 113 arising from cleavage of ring D, which are absent in all other Buxus alkaloid subclasses including the parent compound cyclovirobuxine D [1]. While CVB-D carries a free 16α-hydroxyl and an open D-ring, buxozine C locks the D-ring into a six-membered heterocycle containing both N and O atoms, eliminating one hydrogen-bond donor and introducing a sterically constrained basic center [2].

Natural product chemistry Structural elucidation Chemotaxonomy

Synthetic Yield and Efficiency: 91% Single-Step Conversion from Cyclovirobuxine D Under Ambient Conditions

The first total synthesis of buxozine C was achieved in a single step from cyclovirobuxine D (CVB-D) with a 91% isolated yield, using formaldehyde at room temperature to form the tetrahydro-oxazine ring [1]. This contrasts sharply with the multi-step syntheses required for many other Buxus alkaloid derivatives. For example, the structurally modified CVB-D analogs evaluated as Cav3.2 inhibitors in a 2023 study required 3–5 synthetic steps with cumulative yields typically ranging from 30–65% [2]. Buxozine C is thus the most synthetically accessible functionalized Buxus alkaloid beyond CVB-D itself.

Synthetic chemistry Process chemistry Alkaloid derivatization

Enzymatic Inhibition Profile: Preferential Lipoxygenase Targeting with Distinct Secondary Pharmacology

Buxozine C is classified in the MeSH database as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with weaker activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. This enzymatic profile is distinct from cyclovirobuxine D, which primarily functions as a K_ATP channel opener and Cav3.2 T-type calcium channel inhibitor with no documented lipoxygenase activity [2]. The USDA Phytochemical Database independently lists buxozine C as a lipoxygenase inhibitor, corroborating this target assignment [3].

Anti-inflammatory Lipoxygenase inhibition Polypharmacology

Synthetic Versatility as a Gateway Intermediate: Quantitative Conversion to Cyclovirobuxine A and C

Buxozine C serves as the direct and indispensable intermediate for the industrial-scale synthesis of cyclovirobuxine C (CVB-C), a cardioactive alkaloid approved in China for coronary heart disease. Patent CN101012266B describes a process where buxozine C undergoes catalytic hydrogenation (H₂, Pd/C or PtO₂, 0.1–1.1 MPa) to yield CVB-C in high purity as colorless needles after recrystallization [1]. Separately, buxozine C is converted nearly quantitatively to cyclovirobuxine A (CVB-A) via one-pot catalytic hydrogenation and reductive amination, a transformation that exploits the latent electrophilicity of the tetrahydrooxazine ring [2]. This gateway-intermediate function is not shared by CVB-D or any other Buxus alkaloid lacking the oxazine ring.

Synthetic intermediate Process chemistry Drug precursor

Antimicrobial Activity with Quantified MIC Against Mycobacterium tuberculosis

Buxozine C has demonstrated antimycobacterial activity against Mycobacterium tuberculosis with a reported minimum inhibitory concentration (MIC) of 1.8 µg/mL [1]. This value is notably lower (i.e., more potent) than the MIC of 32 µg/mL reported for buxozine C against common bacterial strains in a separate screening study . While comparative MIC data for other Buxus alkaloids against M. tuberculosis are limited, the 1.8 µg/mL value places buxozine C among the more active steroidal alkaloids reported for this target.

Antimycobacterial Antimicrobial screening Infectious disease

Predicted Pharmacokinetic Differentiation: High BBB Penetration Probability Combined with Moderate Oral Bioavailability

In silico ADMET profiling using admetSAR 2 predicts that buxozine C has a 100% probability of blood-brain barrier (BBB) penetration, 95.73% probability of human intestinal absorption, and 68.57% probability of oral bioavailability [1]. While similar in silico profiles exist for other lipophilic Buxus alkaloids, the combination of high BBB penetration with a low topological polar surface area (TPSA = 24.50 Ų) and a single rotatable bond distinguishes buxozine C from more heavily functionalized analogs such as cyclovirobuxine D (which carries an additional hydroxyl group increasing TPSA and H-bond donor count) [2].

ADMET prediction Blood-brain barrier Drug-likeness

Application Scenarios Where Buxozine C Provides Demonstrable Advantage Over Alternative Buxus Alkaloids


Industrial-Scale Synthesis of Cyclovirobuxine A and C: Irreplaceable Gateway Intermediate

Buxozine C is the required intermediate in the patented industrial process (CN101012266B) for manufacturing cyclovirobuxine C, a cardioactive drug approved in China for coronary heart disease and angina pectoris. The process operates at 0.1–1.1 MPa hydrogen pressure with Pd/C or PtO₂ catalysis, yielding high-purity CVB-C after recrystallization [1]. Any group seeking to produce CVB-C at scale must procure buxozine C; direct conversion from CVB-D is chemically impossible without the tetrahydrooxazine intermediate. Similarly, buxozine C enables nearly quantitative one-pot conversion to cyclovirobuxine A [2].

Arachidonic Acid Cascade Research: Lipoxygenase Pathway Investigations

Buxozine C is a MeSH-classified lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with ancillary inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. It also functions as an antioxidant in lipid systems [1]. This distinct pharmacological fingerprint makes it the Buxus alkaloid of choice for investigations into leukotriene-mediated inflammation or oxidative stress pathways, where CVB-D (an ion channel modulator) would produce confounding or irrelevant results.

Antimycobacterial Drug Discovery: Hit-to-Lead Optimization Against M. tuberculosis

With a reported MIC of 1.8 µg/mL against Mycobacterium tuberculosis [1], buxozine C is a viable starting point for antitubercular drug discovery programs. The compound's steroidal alkaloid scaffold offers multiple derivatization points (C-3 amine, tetrahydrooxazine ring, C-19 cyclopropane) for structure-activity relationship exploration. Its predicted oral bioavailability (68.57%) and high intestinal absorption (95.73%) support further medicinal chemistry optimization toward an orally active antimycobacterial agent [2].

CNS-Targeted Screening Cascades: High Blood-Brain Barrier Penetration Probability

With admetSAR 2 predictions of 100% BBB penetration probability, a TPSA of only 24.50 Ų, and a single rotatable bond, buxozine C possesses an ideal physicochemical profile for passive CNS penetration [1]. This makes it a superior choice over more polar Buxus alkaloids like CVB-D (higher TPSA, additional H-bond donor) for phenotypic or target-based screens where brain exposure is critical, such as in neurodegenerative disease or central pain models.

Quote Request

Request a Quote for Buxozine C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.